molecular formula C21H19N3OS2 B2595348 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681168-24-1

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2595348
CAS No.: 681168-24-1
M. Wt: 393.52
InChI Key: LWNPPVDBOLNURS-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C21H19N3OS2 and its molecular weight is 393.52. The purity is usually 95%.
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Scientific Research Applications

Structural Significance and Medicinal Chemistry

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound that highlights the importance of the benzothiazole scaffold in medicinal chemistry. Benzothiazole derivatives exhibit a wide range of biological activities due to their structural diversity and the presence of a unique methine center in the thiazole ring. This structural motif is integral to many synthetic and natural bioactive molecules, showcasing varied pharmacological properties such as antiviral, antimicrobial, antidiabetic, anti-inflammatory, and anticancer activities. The versatility of the benzothiazole ring makes it a key focus for chemical synthesis and drug design, leading to enhanced activities and reduced toxicity in various pharmacological applications (Bhat & Belagali, 2020).

Advancements in Pharmacological Activities

The pharmacological landscape of benzothiazole derivatives has seen significant advancements, with the nucleus being central to a plethora of bioactive compounds. The molecular structures of several potent drugs, including those with antitubercular, antiviral, and antioxidant properties, are based on the benzothiazole skeleton. This underlines the compound's growing importance in the development of new therapeutic agents and its potential as a foundational scaffold for future medicinal chemistry research (Sumit, Kumar, & Mishra, 2020).

Therapeutic Potential and Patent Insights

The exploration of benzothiazole's therapeutic potential has been enriched by patent reviews, which document its broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The simple structure of 2-arylbenzothiazoles, in particular, is under investigation as potential antitumor agents. Some benzothiazole-containing compounds are already in clinical use, showcasing the scaffold's ability to bind with various biomolecules and its versatility in drug discovery. This highlights the ongoing interest in benzothiazole derivatives for the development of new chemotherapeutic agents, especially for cancer treatment (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS2/c1-21(2,3)15-7-4-13(5-8-15)17-11-26-20(23-17)24-19(25)14-6-9-16-18(10-14)27-12-22-16/h4-12H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNPPVDBOLNURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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